Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-35-8) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol (monoisotopic mass: 204.089878) . It features a fused imidazo[1,2-a]pyridine core, where a methyl group is substituted at the 5-position and an ethyl ester at the 2-position (Fig. 1). This compound is synthesized via the condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol, yielding a white crystalline solid with a reported 52.6% yield .
Properties
IUPAC Name |
ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-8(2)5-4-6-10(13)12-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOOAFBBNVKPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=CC2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356270 | |
| Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67625-35-8 | |
| Record name | ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation of 6-Methylpyridin-2-amine with Ethyl 3-bromo-2-oxopropionate
The most direct and commonly reported method for preparing Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate. This approach proceeds through nucleophilic substitution followed by intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
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6-methylpyridin-2-amine + ethyl 3-bromo-2-oxopropionate → this compound
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- The amino group on the 6-methylpyridin-2-amine attacks the electrophilic carbon adjacent to the bromine in ethyl 3-bromo-2-oxopropionate.
- This leads to substitution of bromide and formation of an intermediate that cyclizes intramolecularly to close the imidazole ring.
- The product crystallizes as a solid exhibiting intermolecular hydrogen bonding.
- The compound has a molecular weight of approximately 204.23 g/mol and a nearly planar fused ring system with a dihedral angle of 1.4° between the imidazole and pyridine rings, indicating strong conjugation and stability.
Metal-Free Direct Synthesis Approaches for Imidazo[1,2-a]pyridines
Recent advances in the synthesis of imidazo[1,2-a]pyridines emphasize metal-free protocols that are mild, efficient, and environmentally benign. Although these methods are often applied to various substituted imidazo[1,2-a]pyridines, they provide insight into alternative synthetic routes that could be adapted for this compound.
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- Condensation of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes in ethanol or ethanol-water mixtures.
- Microwave-assisted protocols to accelerate cyclization.
- Use of bases like potassium hydroxide or piperidine to promote intramolecular amidation and ring closure.
- Avoidance of metal catalysts reduces cost and environmental impact.
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- Initial attack of the exocyclic amine on the α-halo carbonyl compound.
- Elimination of water and halide ions.
- Intramolecular cyclization to form the fused heterocyclic ring.
- Possible isolation of enamine intermediates confirms the stepwise mechanism.
Stepwise Synthesis Involving Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate as Intermediate
Although this method focuses on the 3-carboxylate isomer, it provides valuable synthetic insights relevant to the 2-carboxylate isomer such as this compound.
Preparation of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate:
- 2-Aminopyridine is refluxed with ethyl 2-chloroacetoacetate in ethanol for 6 hours.
- The product is isolated by partitioning between ether and water, followed by crystallization.
- Yield reported is approximately 45%, melting point 69°C.
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- Hydrazinolysis of the ester with hydrazine hydrate in ethanol under reflux yields the corresponding hydrazide.
- This intermediate can be further transformed into hydrazones and cyclized derivatives.
Summary Table of Key Preparation Methods
Research Findings and Analytical Data
- The compound synthesized by method 1 exhibits strong intermolecular hydrogen bonding and near coplanarity of the fused rings, which is favorable for stability and potential biological activity.
- Metal-free methods (method 2) provide efficient and green synthesis routes, avoiding metal contamination and harsh conditions, which is advantageous for pharmaceutical applications.
- Spectroscopic characterization (IR, ^1H-NMR, ^13C-NMR, mass spectrometry) confirms the successful formation of the imidazo[1,2-a]pyridine core and the ester functionality.
- Yields vary depending on conditions and substituents but typically range from moderate to high (45-99%), with optimization possible via reaction time, temperature, and solvent choice.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Mutagenicity and Carcinogenicity Studies
Overview:
EMIC has been extensively studied for its mutagenic and carcinogenic properties. Researchers utilize this compound to evaluate its ability to induce genetic mutations and assess the mechanisms underlying carcinogenesis.
Key Findings:
- Mutagenicity Assays: EMIC is employed in various mutagenicity assays, including the Ames test and micronucleus assay. These tests involve exposing bacterial or mammalian cells to EMIC to observe genetic changes. Results indicate that EMIC exhibits significant mutagenic activity, suggesting a potential risk for DNA integrity disruption .
- Carcinogenesis Models: In vivo studies using animal models, particularly rodents, have demonstrated that EMIC can induce tumors. The formation of DNA adducts after EMIC exposure is a critical factor implicated in its carcinogenic potential .
Cancer Research Applications
Mechanisms of Action:
EMIC's role in cancer research extends beyond mutagenicity; it is also investigated for its effects on cancer cell biology. The compound's interaction with biological targets can provide insights into cancer development and progression.
Case Studies:
- Tumor Induction: Studies have shown that exposure to EMIC leads to the development of tumors in experimental models, allowing researchers to study the pathways involved in tumorigenesis .
- DNA Adduct Formation: Research indicates that EMIC exposure results in the formation of specific DNA adducts, which are critical markers for assessing carcinogenic risk and understanding cancer mechanisms .
Therapeutic Potential
Hypoxia-Inducible Factor Inhibitors:
EMIC and its derivatives have been identified as potential inhibitors of hypoxia-inducible factor 1 alpha prolyl hydroxylase (HIF-PH). This enzyme plays a vital role in cellular responses to low oxygen levels, making EMIC a candidate for developing treatments for ischemic diseases .
Thromboembolic Disorders:
Some derivatives of EMIC are being explored as precursors for factor Xa inhibitors, which are crucial in managing thromboembolic disorders. This highlights the compound's potential utility in anticoagulation therapy .
Synthesis and Structural Characteristics
Synthesis:
The synthesis of EMIC involves a reaction between 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate, yielding a crystalline solid with significant intermolecular interactions .
Structural Insights:
The molecular structure of EMIC features a five-membered imidazole ring fused to a six-membered pyridine ring, which are nearly coplanar. This unique arrangement contributes to its biological activity and interaction with various biological targets .
Comparison with Related Compounds
The following table summarizes some structural analogs of EMIC and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Imidazo-pyridine derivative | Variation in position of methyl group |
| Ethyl imidazo[1,2-a]pyridine-3-carboxylate | Imidazo-pyridine derivative | Different carboxylate position affecting activity |
| Ethyl 5-methylimidazo[1,2-b]pyridine-3-carboxylate | Isomeric variant | Altered ring structure leading to different properties |
Mechanism of Action
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate is similar to other imidazo[1,2-a]pyridine derivatives, such as Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate. it is unique in its specific substitution pattern and potential applications. The presence of the ethyl ester group and the 5-methyl group contribute to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
Key Structural Features:
- Planar rings : The imidazole (five-membered) and pyridine (six-membered) rings are nearly coplanar, with a dihedral angle of 1.4° between them .
- Hydrogen bonding : Intermolecular C–H⋯O and C–H⋯N interactions stabilize the crystal lattice, forming trimeric units .
- Applications : Serves as a precursor for bioactive derivatives, including hypoxia-inducible factor (HIF) inhibitors and FXa inhibitors .
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine scaffold is highly modifiable, with substitutions at positions 2, 3, 5, 6, 7, and 8 influencing physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate and its analogs:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Structural and Electronic Effects
- Substituent Position :
- 5-Methyl group : Enhances steric bulk and electron-donating effects, influencing regioselectivity in reactions (e.g., chlorination with NCS yields 5-(chloromethyl) derivatives) .
- Halogenated analogs (Br, I, Cl) : Electron-withdrawing groups at positions 6, 7, or 8 increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ester vs. Carboxamide : Replacing the ethyl ester at position 2 with carbohydrazide (e.g., compound 5 in ) enhances hydrogen-bonding capacity, critical for antiproliferative activity in cancer cells .
Reactivity Comparison
- Chlorination :
- This compound reacts with NCS in ethyl acetate to form 5-(chloromethyl) derivatives (83% yield), whereas acetic acid conditions yield 5-methyl-2-oxo-2,3-dihydro products .
- In contrast, 3-carboxylate analogs (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate) show divergent pathways, forming halogenated intermediates .
- Hydrolysis : Ethyl 8-bromo derivatives (e.g., 12a-c ) undergo hydrolysis to carboxylic acids (13a-c ) under basic conditions, a step used in prodrug design .
Biological Activity
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (EMIP) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of EMIP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EMIP has the molecular formula CHNO and a molecular weight of approximately 204.23 g/mol. Its structure features a fused imidazole and pyridine ring system, which contributes to its stability and biological interactions. The compound's planar conformation is essential for its binding to various biological targets.
The biological activity of EMIP can be attributed to several mechanisms:
- Inhibition of Hypoxia-Inducible Factor 1 Alpha Prolyl Hydroxylase : EMIP has been identified as a potential inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α) prolyl hydroxylase, which plays a critical role in cellular responses to low oxygen levels. This inhibition is promising for developing treatments for ischemic diseases .
- Factor Xa Inhibition : EMIP and its derivatives have shown potential as inhibitors for factor Xa, an important target in anticoagulant therapy. Molecular docking studies suggest that EMIP can effectively bind to the active site of factor Xa, inhibiting its activity and potentially aiding in thromboembolic disorder management.
- Antimicrobial and Anticancer Properties : Research indicates that EMIP exhibits antimicrobial activity against various pathogens, including multidrug-resistant strains. Additionally, some studies suggest anticancer properties, although further investigation is needed to elucidate these effects fully .
Case Studies
- Inhibition Studies : A study demonstrated that EMIP effectively inhibits HIF-1α prolyl hydroxylase, leading to increased HIF-1α levels under normoxic conditions. This suggests potential therapeutic applications in enhancing oxygen delivery in ischemic tissues .
- Anticoagulant Activity : In vitro assays revealed that EMIP significantly inhibits factor Xa activity with an IC value in the low micromolar range. This positions EMIP as a candidate for further development as an anticoagulant drug.
- Antimicrobial Activity : A recent investigation reported the minimum inhibitory concentration (MIC) of EMIP against Mycobacterium tuberculosis (Mtb) at approximately 3 µM, indicating its potential as an anti-TB agent with a favorable therapeutic index against macrophages .
Comparative Analysis
The following table summarizes the biological activities and characteristics of EMIP compared to related compounds:
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| This compound | Factor Xa inhibitor | Effective binding to factor Xa active site |
| Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate | Potential HIF-1α inhibitor | Variation in methyl group position |
| Ethyl imidazo[1,2-a]pyridine-3-carboxylate | Antimicrobial | Different carboxylate position affecting activity |
| Ethyl 5-methylimidazo[1,2-b]pyridine-3-carboxylate | Isomeric variant | Altered ring structure leading to different properties |
Q & A
Q. What are the established synthetic routes for Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclization of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate in ethanol under reflux (6 hours). Key parameters include:
- Solvent : Ethanol or methanol, which balance reactivity and solubility.
- Catalyst : Acidic conditions (e.g., HCl or H₂SO₄) promote cyclization.
- Post-reaction treatment : Neutralization with KHCO₃ (pH 8) precipitates the product, yielding ~52.6% after recrystallization .
Optimization involves adjusting molar ratios (amine:ester = 1:1.5), solvent volume, and reflux duration. Continuous flow processes in industrial settings may improve scalability .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
X-ray diffraction (XRD) reveals a planar six-membered pyridine ring (mean deviation: 0.0027 Å) fused with a five-membered imidazole ring (mean deviation: 0.0018 Å). The dihedral angle between rings is 1.4°, indicating near coplanarity. Intermolecular C–H⋯O and C–H⋯N hydrogen bonds form trimeric units, stabilizing the crystal lattice . Refinement uses SHELX software (e.g., SHELXL97 for least-squares minimization), with H atoms constrained geometrically and thermal parameters refined isotropically .
Q. What are the primary biological activities explored for this compound, and how do structural features influence its pharmacodynamics?
The compound is investigated as a precursor for:
- Hypoxia-inducible factor (HIF-1α) inhibitors : The imidazopyridine core enables metal coordination in prolyl hydroxylase active sites .
- Factor Xa (FXa) inhibitors : The ester group at position 2 and methyl at position 5 enhance binding affinity to serine proteases .
Substituent effects are critical; for example, nitro or trifluoromethyl groups at position 6 (in analogues) increase lipophilicity and metabolic stability .
Advanced Research Questions
Q. How can contradictions in biological activity data between similar imidazopyridine derivatives be resolved?
Contradictions arise from substituent positioning and assay conditions. For example:
| Compound | Substituents | Activity (IC₅₀) | Mechanism |
|---|---|---|---|
| Ethyl 5-methyl derivative | 5-CH₃, 2-COOEt | 12 µM (FXa) | Competitive inhibition |
| Ethyl 6-nitro derivative | 6-NO₂, 2-COOEt | 8 µM (FXa) | Allosteric modulation |
| Ethyl 8-Cl derivative | 8-Cl, 2-COOEt | 23 µM (FXa) | Poor binding kinetics |
Resolution requires:
- Structure-activity relationship (SAR) studies : Systematic substitution at positions 5, 6, and 7.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses .
Q. What experimental design strategies improve yield and purity in scaled-up synthesis?
Advanced optimization includes:
- DoE (Design of Experiments) : Taguchi methods to test variables (temperature, solvent polarity, catalyst loading).
- Continuous flow reactors : Reduce side reactions (e.g., ester hydrolysis) via precise residence time control .
- Purification : Gradient chromatography (SiO₂, hexane/EtOAc) or recrystallization in ethyl acetate for ≥95% purity .
Q. How can computational methods predict the compound’s reactivity and bioactivity?
- DFT calculations : Assess electrophilic/nucleophilic sites via Fukui indices. The C2 carbonyl is reactive toward nucleophiles (e.g., hydrazine for hydrazide derivatives) .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (30–40%), aligning with moderate membrane permeability .
- Molecular docking : For FXa inhibition, the ester group forms hydrogen bonds with Gly219 and π-π stacking with Tyr99 .
Tables for Comparative Analysis
Q. Table 1: Substituent Effects on Biological Activity
| Position | Substituent | Activity (FXa IC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| 5 | CH₃ | 12 µM | Competitive inhibition | |
| 6 | NO₂ | 8 µM | Allosteric modulation | |
| 8 | Cl | 23 µM | Poor target engagement |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
